(4E)-1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including hydroxyl, methoxy, and carbonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate precursor.
Introduction of the pyrrolidone ring: This step may involve the condensation of an amine with a carbonyl compound.
Functional group modifications: Hydroxylation, methoxylation, and benzylation steps can be carried out using specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions.
Purification techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug development: Investigated for potential therapeutic properties due to its unique structure.
Biochemical studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical applications: Potential use in the development of new drugs for various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy and benzofuran groups.
1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the hydroxyl and benzofuran groups.
1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the benzofuran group.
Uniqueness
The presence of multiple functional groups and the benzofuran ring in 1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to similar compounds
Properties
Molecular Formula |
C28H25NO6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4E)-1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H25NO6/c1-16-12-20-13-19(9-11-22(20)35-16)26(31)24-25(18-8-10-21(30)23(14-18)34-2)29(28(33)27(24)32)15-17-6-4-3-5-7-17/h3-11,13-14,16,25,30-31H,12,15H2,1-2H3/b26-24+ |
InChI Key |
BPOBECBDBALHPW-SHHOIMCASA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
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